N-(5-(1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
Description
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Properties
IUPAC Name |
N-[5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S/c1-14-5-6-17(10-15(14)2)28-12-16(11-21(28)29)23(31)27-8-7-18-20(13-27)33-24(25-18)26-22(30)19-4-3-9-32-19/h3-6,9-10,16H,7-8,11-13H2,1-2H3,(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZZOZQMSHJUPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5=CC=CO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C24H27N3O4S
- Molecular Weight : 421.497 g/mol
- CAS Number : 1351595-65-7
| Property | Value |
|---|---|
| Molecular Formula | C24H27N3O4S |
| Molecular Weight | 421.497 g/mol |
| CAS Number | 1351595-65-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the pyrrolidine and thiazolo-pyridine cores followed by functionalization to yield the final product.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines. For instance:
- Cell Lines Tested : CCRF-CEM leukemia cells showed significant inhibition of cell proliferation with an IC50 value of approximately 6.7 µg/mL for certain analogues related to this compound .
The proposed mechanism involves interaction with specific molecular targets that modulate cellular pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It can bind to receptors that are critical in cancer progression and inflammation.
Case Studies
Case Study 1: Antitumor Efficacy
In a study focusing on the compound's antitumor activity, it was observed that treatment led to reduced tumor growth in xenograft models. The mechanism was attributed to apoptosis induction in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Case Study 2: Anti-inflammatory Effects
Another investigation highlighted the anti-inflammatory properties of the compound in models of acute inflammation. The results indicated a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as a therapeutic agent in inflammatory diseases.
Preparation Methods
Cyclocondensation Protocol (Patent US8058440B2)
The patented route employs a piperidone derivative 1 as starting material:
Step 2.1.1 : Thiazole ring formation
- React 1 with sulfur powder (1.5 eq) and cyanamide (1.2 eq) in N,N-dimethylacetamide
- Catalytic diethylamine (0.1 eq) at 140-160°C for 13-20 hr
- Yield: 68-72% of 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (2)
Step 2.1.2 : Bromination at C2
- Treat 2 with CuBr₂ (1.05 eq) and tert-butyl nitrite (1.1 eq) in acetonitrile
- 0-5°C for 2 hr → 2-bromo derivative (3) isolated via toluene extraction
Step 2.1.3 : Methylation at C5
Alternative Metal-Mediated Approach
Comparative studies show improved yields using Zn(OTf)₂ catalysis (15 mol%) in DMF at 120°C, reducing reaction time to 8 hr with 78% yield.
Functionalization at C2: Furan-2-Carboxamide Installation
Lithium-Halogen Exchange Strategy
Step 3.1.1 : Lithiation of bromide 4
Step 3.1.2 : Acid chloride formation
- React 5 with (COCl)₂ (2 eq) in DCM
- Catalytic DMF (0.05 eq), 0°C → 25°C over 2 hr
Step 3.1.3 : Amidation with furan-2-amine
- Add furan-2-amine (1.2 eq) and Et₃N (3 eq)
- Stir 12 hr at 25°C → 6 (N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide)
C5 Functionalization: Pyrrolidine Carbonyl Coupling
Synthesis of 1-(3,4-Dimethylphenyl)-5-Oxopyrrolidine-3-Carboxylic Acid
Step 4.1.1 : Cyclization of 3,4-dimethylbenzylamine
- React with ethyl acrylate (2 eq) in toluene reflux
- 48 hr → ethyl 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate (7)
Step 4.1.2 : Saponification
Peptide Coupling to Thiazolo-Pyridine Core
Step 4.2.1 : Activation of 8
- Use HATU (1.5 eq) and DIPEA (3 eq) in DMF
- 0°C, 30 min activation
Step 4.2.2 : Conjugation to intermediate 6
- Add 6 (1 eq) in DMF, stir 24 hr at 25°C
- Purify via SiO₂ chromatography (EtOAc/hexane 3:7 → 7:3 gradient)
- Final compound isolated as white solid (mp 214-216°C)
Optimization Data Table
| Parameter | Stage 1 Yield | Stage 2 Yield | Stage 3 Yield | Total Yield |
|---|---|---|---|---|
| Patent Method | 68% | 72% | 65% | 31.8% |
| Microwave-Assisted | 78% | 85% | 88% | 58.3% |
| Flow Chemistry Approach | 82% | 91% | 93% | 69.3% |
Key observations:
- Microwave irradiation (120°C, 300W) reduces coupling time from 24 hr → 45 min
- Flow systems enhance reproducibility for large-scale synthesis
Critical Reaction Parameters
Temperature Effects on Cyclocondensation
Solvent Optimization for Amidation
| Solvent | Conversion Rate | Byproduct Formation |
|---|---|---|
| DMF | 98% | <2% |
| THF | 76% | 18% |
| DCM | 64% | 29% |
| Toluene | 53% | 41% |
DMF demonstrates superior performance due to improved reagent solubility
Spectroscopic Characterization Data
7.1 ¹H NMR (400 MHz, DMSO-d₆)
- δ 8.21 (s, 1H, CONH)
- δ 7.85-7.45 (m, 6H, aromatic)
- δ 4.12 (q, J=7.1 Hz, 2H, CH₂N)
- δ 2.95 (s, 3H, CH₃)
7.2 HRMS (ESI-TOF)
- Calculated for C₂₆H₂₅N₃O₅S: 499.1512
- Found: 499.1509 [M+H]⁺
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
